

Application Notes and Protocols for the Analytical Detection of 6-APDB

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Compound of Interest

Compound Name: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Cat. No.: B122515

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These application notes provide detailed methodologies for the detection and quantification of **6-(2-aminopropyl)-2,3-dihydrobenzofuran** (6-APDB), a synthetic entactogen of the phenethylamine and amphetamine classes. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

6-APDB is a psychoactive substance that has emerged as a designer drug.^[1] Accurate and reliable analytical methods are crucial for its identification and quantification in both seized materials and biological specimens for forensic and clinical purposes. The primary analytical techniques employed for the detection of 6-APDB and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of the target analyte.

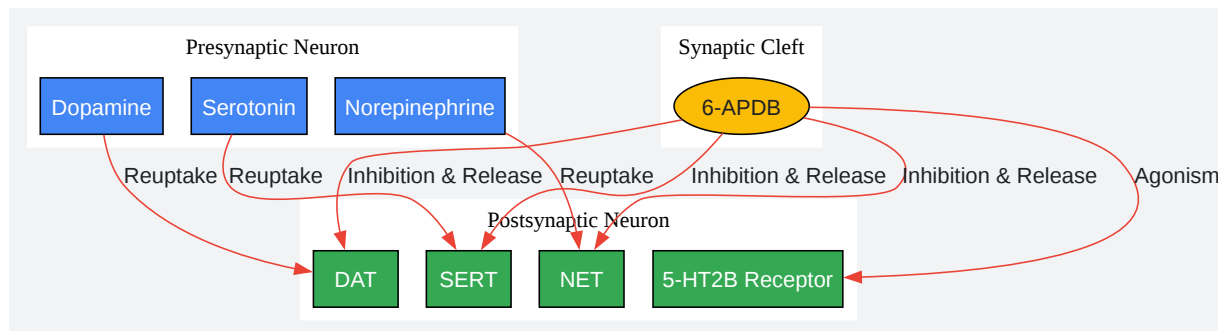
Quantitative Data Summary

The following table summarizes the quantitative data for the analytical detection of the closely related compound 6-APB, which can serve as a reference for methods targeting 6-APDB.

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
HPLC-MS/MS	Blood	2.6 ng/mL	6.0 ng/mL	[2]

Signaling Pathway Interactions of 6-APDB and Related Benzofurans

6-APDB and similar benzofuran derivatives primarily interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] They act as releasing agents and reuptake inhibitors, leading to increased extracellular concentrations of these neurotransmitters. Additionally, these compounds show affinity for serotonin receptors, particularly the 5-HT2B receptor.[4]



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Fig. 1: 6-APDB Signaling Pathway

Experimental Workflow for 6-APDB Detection

The general workflow for the analysis of 6-APDB in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.



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Fig. 2: 6-APDB Analytical Workflow

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 6-APDB in Seized Powders

This protocol is adapted from general procedures for the analysis of phenethylamines.

1. Sample Preparation

- 1.1. Accurately weigh 1 mg of the suspected 6-APDB powder.
- 1.2. Dissolve the sample in 1 mL of methanol.
- 1.3. Vortex the solution until fully dissolved.
- 1.4. If necessary, perform a derivatization step (e.g., acetylation with acetic anhydride or trifluoroacetylation with trifluoroacetic anhydride) to improve chromatographic properties. For example, add 50 μ L of acetic anhydride and 50 μ L of pyridine, heat at 70°C for 20 minutes, then evaporate to dryness and reconstitute in a suitable solvent like ethyl acetate.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.

- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.

3. Data Analysis

- Identify 6-APDB by comparing the retention time and the mass spectrum of the peak with a certified reference standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 6-APDB in Blood

This protocol is based on a validated method for the simultaneous determination of 5-APB and 6-APB in blood and can be adapted for 6-APDB.^{[2][5]}

1. Sample Preparation (Protein Precipitation)

- 1.1. To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 6-APDB-d5).
- 1.2. Vortex for 1 minute to precipitate proteins.

- 1.3. Centrifuge at 10,000 x g for 10 minutes at 4°C.
- 1.4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- 1.5. Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
- Column Temperature: 40°C.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - Start with 5% B.
 - Linearly increase to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Ion Source Parameters:

- Gas Temperature: 300°C.
- Gas Flow: 10 L/min.
- Nebulizer: 45 psi.
- Sheath Gas Temperature: 350°C.
- Sheath Gas Flow: 12 L/min.
- Capillary Voltage: 3500 V.
- Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 6-APDB should be determined by infusing a standard solution.

3. Data Analysis

- Quantify 6-APDB using a calibration curve prepared in blank blood.
- Confirm the identity of the analyte by the presence of at least two MRM transitions and their corresponding retention time matching that of a certified reference standard.

Metabolism of 6-APDB and Related Compounds

The metabolism of 6-APDB is expected to be similar to that of 6-APB. The primary metabolic pathways for 6-APB in rats involve hydroxylation of the furan ring, followed by ring cleavage.[6] The resulting aldehyde can then be oxidized to a carboxylic acid or reduced to an alcohol.[6] N-dealkylation is a predominant step for N-methylated analogues like 6-MAPB.[7] When developing analytical methods for biological samples, it is important to consider these metabolites as potential targets for confirming consumption.

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